cis-(1S,3S) vs. trans-3-(4-Nitrophenyl)cyclobutanol Conformation
The cis configuration enforced by the 2,2-dimethyl substitution in the (1S,3S) enantiomer places the hydroxyl and 4-nitrophenyl groups in a syn relationship with respect to the cyclobutane ring plane . In contrast, trans-3-(4-nitrophenyl)cyclobutanol orients these groups in an anti configuration . This geometric difference directly impacts molecular recognition: cis-1,3-disubstituted cyclobutanes are known scaffolds in bioactive molecules targeting shallow protein pockets, whereas trans isomers are often disfavored due to mismatched vector presentation.
trans‑3‑(4‑nitrophenyl): anti orientation
| Evidence Dimension | Relative orientation of substituents (syn vs. anti) on the cyclobutane ring |
|---|---|
| Target Compound Data | cis-(1S,3S) configuration (hydroxyl and 4-nitrophenyl syn) |
| Comparator Or Baseline | trans-3-(4-Nitrophenyl)cyclobutanol (hydroxyl and 4-nitrophenyl anti) |
| Quantified Difference | Qualitative difference in dihedral angle and spatial presentation; no direct binding assay data available for head-to-head comparison |
| Conditions | Inferred from cyclobutane ring geometry; no specific assay context |
Why This Matters
For procurement decisions, researchers requiring a specific exit vector geometry for a binding hypothesis must use the cis-congener; generic trans-cyclobutanol analogs will not reproduce the same pharmacophore orientation.
